molecular formula C19H23NO4 B069030 Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate CAS No. 176896-73-4

Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate

Cat. No.: B069030
CAS No.: 176896-73-4
M. Wt: 329.4 g/mol
InChI Key: GUZJZIQXCBCAGJ-INIZCTEOSA-N
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Description

(S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its complex structure, which includes a naphthalene ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

    Substitution: Produces substituted naphthalene derivatives.

Scientific Research Applications

(S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester depends on its specific application. In enzymatic studies, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The Boc protecting group provides stability during synthetic transformations, while the naphthalene ring can participate in π-π interactions and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Tert-butoxycarbonylamino-3-phenylpropionic acid methyl ester: Similar structure but with a phenyl ring instead of a naphthalene ring.

    (S)-2-Tert-butoxycarbonylamino-3-indolylpropionic acid methyl ester: Contains an indole ring instead of a naphthalene ring.

Uniqueness

(S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific π-π interactions and steric hindrance.

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(17(21)23-4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,20,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZJZIQXCBCAGJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470661
Record name Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176896-73-4
Record name Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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